N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-15-9-6-13(10-16(15)26-2)21-19(24)18-17(27-3)11-23(22-18)14-7-4-12(20)5-8-14/h4-11H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDHIYBDJACSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diketone Intermediate Synthesis
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate serves as a key precursor, synthesized by Claisen condensation between 4-fluoroacetophenone and diethyl oxalate in ethanol with sodium ethoxide catalysis. Reaction conditions (0–4°C, 4 hours) minimize side products, yielding the diketone as a yellow liquid (45–60% yield).
Table 1: Optimization of Diketone Synthesis
Hydrazine Cyclization
4-Fluorophenylhydrazine hydrochloride reacts with the diketone in ethanol under reflux, facilitated by triethylamine (pH 7). The reaction proceeds via enolate formation, followed by cyclodehydration to yield 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid ethyl ester (72–85% yield). Methoxy groups are introduced using methyl iodide in DMF with K2CO3 (65°C, 12 hours).
Carboxamide Functionalization via Amidation
The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amide coupling with 3,4-dimethoxyaniline.
Hydrolysis and Acid Chloride Formation
Saponification of the ethyl ester with NaOH (2M, ethanol/water 1:1, reflux, 3 hours) provides the carboxylic acid (89% yield). Thionyl chloride (SOCl2, toluene, 70°C, 2 hours) converts the acid to its corresponding acyl chloride, isolated as a white solid (94% yield).
Amine Coupling
3,4-Dimethoxyaniline reacts with the acyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (0°C to room temperature, 12 hours). The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (78% yield, >98% purity by HPLC).
Table 2: Amidation Reaction Optimization
Alternative One-Pot Modular Synthesis
A streamlined approach condenses pyrazole formation and amidation into a single pot. Hydrazones derived from 4-fluorobenzaldehyde react with 3-methoxypropan-2-one in ethanol under reflux (8 hours), followed by in situ carboxamide formation using 3,4-dimethoxyphenyl isocyanate. This method achieves 68% overall yield but requires rigorous temperature control to prevent N-arylation side reactions.
Regioselectivity and Stereochemical Considerations
The 1,4-disubstitution pattern on the pyrazole ring is governed by the electronic effects of the 4-fluorophenyl group, which directs hydrazine attack to the β-keto position. X-ray crystallography of analogous compounds confirms the N1-aryl and C4-methoxy orientations, with dihedral angles <10° between aromatic planes.
Industrial-Scale Adaptation
For bulk synthesis, continuous flow reactors enhance reproducibility. Key parameters:
-
Residence time : 12 minutes (diketone formation), 20 minutes (cyclocondensation)
-
Catalyst : 0.5 mol% RuO2·H2O (oxidation step, improves yield to 82%)
Analytical Characterization
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.7 Hz, 2H, F-C6H4), 3.94 (s, 6H, OCH3) |
| ¹³C NMR | δ 164.2 (CONH), 162.1 (C-F), 56.7 (OCH3) |
| HRMS | m/z 402.1321 [M+H]+ (calc. 402.1318) |
Yield Optimization Strategies
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorophenyl groups are replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
This compound has been investigated for its potential in several areas:
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is being studied for its anti-inflammatory and analgesic properties. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Research indicates that this compound may exhibit antitumor properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines, suggesting a pathway for further development in oncology treatments .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling.
Case Studies
Several studies have documented the effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs and their substituent differences are summarized below:
*Estimated based on molecular formulas.
Key Observations :
- Carboxamide vs. Hydrazide/Ester : The target’s carboxamide group (N-linked) may offer better metabolic stability compared to ester () or hydrazide () analogs, which are prone to hydrolysis.
- Fluorobenzyl groups () increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. Trifluoromethyl or sulfonamide groups () introduce strong electron-withdrawing effects, altering electronic distribution and binding kinetics.
Physical Properties :
- Higher molecular weight analogs (e.g., , 461.5 Da) may face challenges in bioavailability.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as compound 1020455-21-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes two methoxy groups and a fluorophenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promise in various studies:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines. For instance, one study reported that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations around , compared to the standard drug dexamethasone .
2. Antimicrobial Properties
In vitro studies have demonstrated that pyrazole derivatives possess significant antimicrobial activity. For example, compounds were tested against various bacterial strains such as Bacillus subtilis and E. coli, showing promising results in inhibiting growth at concentrations of .
3. Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies: Compounds similar to this pyrazole have been evaluated against cancer cell lines like A549 (lung cancer) and showed significant cytotoxicity with IC50 values indicating effective growth inhibition .
- Mechanism of Action: Studies have suggested that these compounds may induce apoptosis in cancer cells, contributing to their anticancer effects .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition using hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key factors include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation of methoxy groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane is preferred for amidation steps to minimize side reactions .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) may be used for Suzuki-Miyaura coupling to introduce fluorophenyl groups .
- Validation : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns on the pyrazole ring. For example:
- Methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR).
- Fluorophenyl protons (δ ~7.0–7.5 ppm, split due to para-fluorine coupling) .
- HRMS : Verify molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈F N₃O₄⁺) with <2 ppm error .
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F stretch (~1220 cm⁻¹) .
Q. How can researchers assess the compound’s in vitro biological activity, and what assay controls are critical?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to test protease inhibition. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤0.1%) .
- Cell Viability Assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and validate with IC₅₀ calculations .
- Binding Affinity Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) with Scatchard analysis for Ki determination .
Advanced Research Questions
Q. How does structural modification of the 3,4-dimethoxyphenyl or 4-fluorophenyl moieties influence structure-activity relationships (SAR) in this compound?
- Methodological Answer :
- Dimethoxyphenyl Modifications : Replace methoxy with electron-withdrawing groups (e.g., nitro) to study effects on π-π stacking with hydrophobic binding pockets. Synthesize analogs via nucleophilic aromatic substitution .
- Fluorophenyl Modifications : Introduce ortho/meta fluorine atoms to alter steric bulk and dipole interactions. Compare activity using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) .
- Data Analysis : Use multivariate regression to correlate Hammett σ values or cLogP with IC₅₀ trends .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Validate cytotoxicity findings using both apoptosis markers (e.g., Annexin V) and metabolic activity assays (e.g., ATP luminescence) .
- Batch Consistency : Characterize compound purity (HPLC ≥95%) and confirm polymorphic stability (via PXRD) to exclude batch-to-batch variability .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be optimized for this compound?
- Methodological Answer :
- PK Studies : Administer via intravenous (IV) and oral routes in rodent models. Calculate bioavailability (F) using AUCoral/AUCIV ratios. Monitor plasma levels via LC-MS/MS .
- Metabolite Identification : Use liver microsomes + NADPH to identify Phase I metabolites (e.g., demethylation of methoxy groups). Compare human vs. murine CYP450 metabolism .
- Toxicity Screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) studies. Prioritize analogs with LD₅₀ >500 mg/kg and TI (therapeutic index) >10 .
Q. What computational approaches predict this compound’s binding modes to understudied targets (e.g., epigenetic regulators)?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to HDAC or BET bromodomains using CHARMM force fields. Analyze RMSD/RMSF to assess ligand-protein stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for point mutations in binding pockets (e.g., HDAC2 Y308F) to prioritize synthetic targets .
- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to capture off-target interactions in cell lysates, followed by LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
